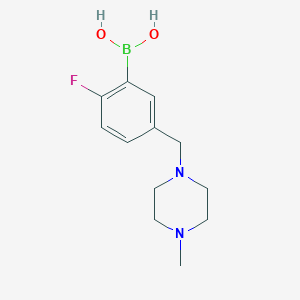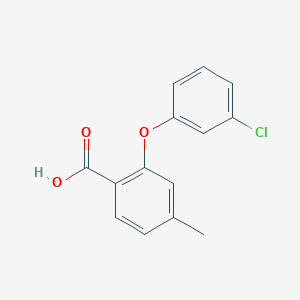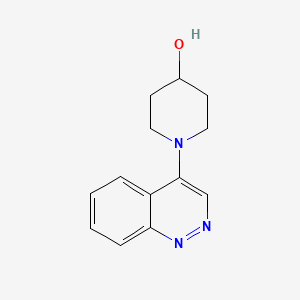
5-Bromo-4-fluoro-1-(tétrahydro-2H-pyran-2-yl)-1H-indazole
Vue d'ensemble
Description
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H12BrFN2O and its molecular weight is 299.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine: Inhibition sélective de l'ALK-2
5-Bromo-4-fluoro-1-(tétrahydro-2H-pyran-2-yl)-1H-indazole: a été identifié comme un inhibiteur sélectif potentiel de la kinase activin-like receptor 2 (ALK-2). Cette application est importante dans le développement de traitements pour des maladies comme la fibrodysplasie ossifiante progressive (FOP), où la voie ALK-2 est anormalement activée .
Pharmacologie: Développement de médicaments
En pharmacologie, le rôle de ce composé en tant qu'inhibiteur de l'ALK-2 ouvre des voies pour le développement de médicaments, en particulier dans la conception de médicaments qui nécessitent une inhibition sélective de voies spécifiques afin de minimiser les effets secondaires et d'améliorer l'efficacité .
Science des matériaux: Synthèse moléculaire
Bien que des applications spécifiques en science des matériaux ne soient pas directement citées, la synthèse de This compound peut impliquer des techniques qui sont précieuses en science des matériaux, telles que le développement de nouvelles voies de synthèse ou de catalyseurs qui pourraient être appliqués à la création de nouveaux matériaux .
Chimie analytique: Caractérisation des composés
Les chimistes analytiques peuvent utiliser This compound pour développer et affiner des techniques analytiques de caractérisation de composés organiques similaires. Cela comprend des méthodes telles que la spectroscopie RMN, la spectrométrie de masse et la chromatographie .
Propriétés
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
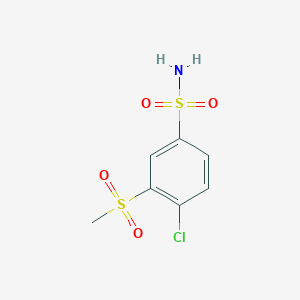
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
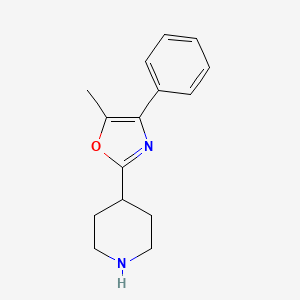
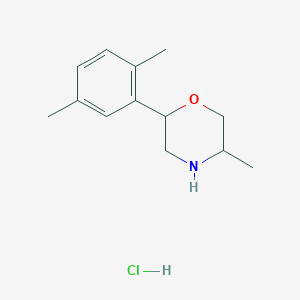
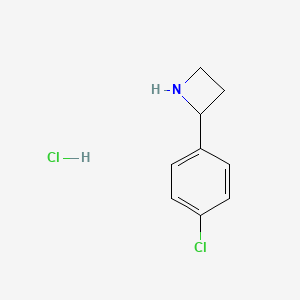
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
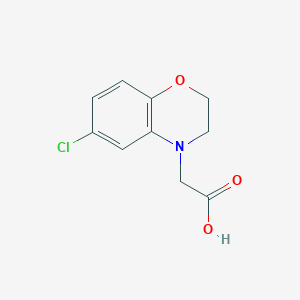
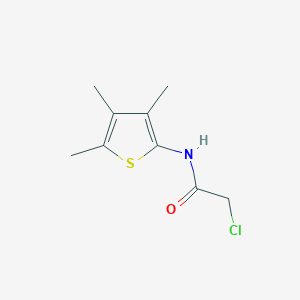
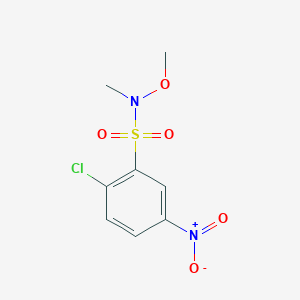
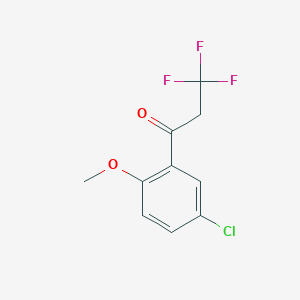
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
